molecular formula C10H13N B2555688 N-(1-methylcyclopropyl)aniline CAS No. 400777-73-3

N-(1-methylcyclopropyl)aniline

Cat. No.: B2555688
CAS No.: 400777-73-3
M. Wt: 147.221
InChI Key: PTYLPHAGPZZWLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Methylcyclopropyl)aniline, also known as 2-(1-Methylcyclopropyl)aniline, is an organic compound with the molecular formula C10H13N. It is a derivative of aniline where the amino group is substituted with a 1-methylcyclopropyl group.

Scientific Research Applications

N-(1-Methylcyclopropyl)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

Mode of Action

The mode of action of N-(1-methylcyclopropyl)aniline involves its interaction with its targets. It has been reported that this compound can undergo transformations under certain conditions. For instance, it can convert to derivatives of quinoline under the influence of concentrated sulfuric acid .

Biochemical Pathways

It’s known that aniline derivatives can participate in various biochemical reactions, such as acylhydrazone formation and exchange .

Result of Action

It’s known that under certain conditions, this compound can convert to derivatives of quinoline .

Safety and Hazards

Aniline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, acute toxicity (oral, inhalation, dermal), serious eye damage, skin sensitization, germ cell mutagenicity, carcinogenicity, and specific target organ toxicity (repeated exposure) .

Future Directions

The global market size of N-Methyl Aniline is expected to grow to reach approximately 180 thousand tonnes by 2032 . N-Methyl Aniline (NMA) stands as a vital component in various industries due to its dynamic role in critical sectors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Methylcyclopropyl)aniline can be achieved through several methods:

Industrial Production Methods: Industrial production of this compound often involves large-scale reductive amination processes due to their efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding nitroso or nitro derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form various amine derivatives using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid and sulfuric acid).

Major Products Formed:

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Various amine derivatives.

    Substitution: Halogenated, nitrated, and alkylated aniline derivatives.

Comparison with Similar Compounds

    Aniline: The parent compound, aniline, has a simpler structure without the cyclopropyl group.

    N-Methyl Aniline: Similar to N-(1-Methylcyclopropyl)aniline but with a methyl group instead of a 1-methylcyclopropyl group.

    Cyclopropyl Aniline: Contains a cyclopropyl group instead of a 1-methylcyclopropyl group.

Uniqueness: this compound is unique due to the presence of the 1-methylcyclopropyl group, which imparts distinct chemical and physical properties compared to its analogs. This structural feature can influence its reactivity, stability, and interactions with other molecules .

Properties

IUPAC Name

N-(1-methylcyclopropyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-10(7-8-10)11-9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTYLPHAGPZZWLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.